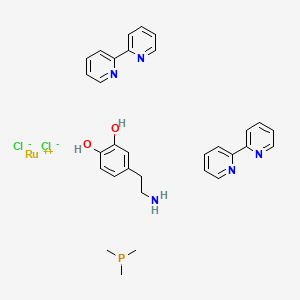
2-deoxy-D-Glucose-6-phosphate (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-deoxy-D-Glucose (2-DG, Item No. 14325) is a synthetic analog of glucose used in cell metabolism and cancer research. 2-deoxy-D-Glucose-6-phosphate (2-DG6P) is a derivative of 2-DG. It is produced in mammalian cells by the action of hexokinase on 2-DG. The accumulation of 2-DG6P in cells can inhibit glycolysis, leading to cell death. However, the uptake of 2-DG by cells can be monitored in assays by the accumulation of 2-DG6P, which can be oxidized in vitro by glucose 6-phosphate dehydrogenase and reduce NADP+. In bacteria and yeast, 2-DG6P is metabolized to 2-DG by 2-DG6P phosphatase.
Aplicaciones Científicas De Investigación
Inhibition of Bovine Heart Hexokinase
- 2-deoxy-D-glucose-6-phosphate (2DG6P) has been found to inhibit mammalian hexokinase. This inhibition was observed through 31P NMR techniques and has implications for understanding glucose metabolism in the heart (Chen & Guéron, 1992).
Imaging Brain Deoxyglucose Uptake and Metabolism
- 2DG and its phosphorylated form, 2DG6P, can be detected in 1H magnetic resonance imaging (MRI) through chemical exchange saturation transfer (CEST). This method allows for non-invasive imaging of deoxyglucose/glucose uptake and metabolism in vivo without isotopic labeling (Nasrallah et al., 2013).
Role in Inositol Monophosphate Assay
- 2DG6P acts as a powerful competitive inhibitor in the assay for D-glucose 6-phosphate-1L-myoinositol 1-phosphate cyclase, though it is not a substrate for the enzyme. This finding is significant for enzymatic studies and biochemical assays (Barnett et al., 1970).
Impact on Glucose Metabolism and Cancer Therapy
- 2DG interferes with D-glucose metabolism, indicating that nutrient and energy deprivation can suppress cancer cell growth. 2DG and 2DG6P inhibit glycolysis and induce cell death, affecting other molecular processes beyond glycolysis inhibition. This has implications for cancer therapy and the development of new anticancer agents (Pająk et al., 2019).
Hexose Transport in Microorganisms
- Studies show that 2DG and its phosphorylated form can be taken up by microorganisms like Escherichia coli and Aspergillus nidulans. These studies contribute to our understanding of sugar transport and metabolism in these organisms (Brown & Romano, 1969; Dietz & Heppel, 1971).
Metabolomic Analysis
- Metabolomic analysis using 2DG in human endometrial cancer cells revealed that 2DG can interfere with various biological processes beyond the glycolytic pathway. This includes the detection of unique 2DG-derived deoxy metabolites, which might play a role in altering global metabolism in cancer cells (Urakami et al., 2013).
Application in Plant Metabolism
- In plant studies, 2-deoxy-2-fluoro-D-glucose (FDG) metabolism in Arabidopsis thaliana indicates differences from animal cells, extending beyond FDG-phosphate. This highlights the unique metabolic pathways in plants and the potential application of FDG as a radiotracer in plant imaging (Fatangare et al., 2015).
Propiedades
Fórmula molecular |
C6H12O8P · Na |
|---|---|
Peso molecular |
266.1 |
InChI |
InChI=1S/C6H13O8P.Na/c7-2-1-4(8)6(10)5(9)3-14-15(11,12)13;/h2,4-6,8-10H,1,3H2,(H2,11,12,13);/q;+1/p-1/t4-,5-,6+;/m1./s1 |
Clave InChI |
UYBJQNKBTZPKLV-JMWSHJPJSA-M |
SMILES |
O=CC[C@@H](O)[C@H](O)[C@H](O)COP(O)([O-])=O.[Na+] |
Sinónimos |
2-Deoxyglucose-6-phosphate; 2-DG6P |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



